

An In-Depth Technical Guide to CHEMBL4224880: An Estrogen Receptor- α Binder

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Compound of Interest

Compound Name: CHEMBL4224880

Cat. No.: B15137866

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **CHEMBL4224880**, focusing on its identity, binding characteristics to Estrogen Receptor- α (ER- α), and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, endocrinology, and medicinal chemistry.

Chemical Identity

- IUPAC Name: (3E)-3-[[4-(4-hydroxyphenyl)methylidene]-7-fluoro-2,3-dihydro-1-benzothiepin-5-yl]prop-2-enoic acid
- ChEMBL ID: **CHEMBL4224880**
- CAS Number: 2095850-54-5
- Molecular Formula: C₂₅H₁₉FO₃S
- Synonyms: ER- α Binder

Quantitative Data Summary

The following table summarizes the key quantitative data for **CHEMBL4224880** as an Estrogen Receptor- α binder, based on computational and molecular docking studies.

Parameter	Value	Reference
Binding Affinity Data		
pIC50	8.52	[1]
Molecular Docking Scores		
Glide Score	-10.32 kcal/mol	[1]
Predicted ADMET Properties		
Number of Lipophilic Atoms (nLipo)	39	[1]

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity of **CHEMBL4224880** to Estrogen Receptor- α , based on established competitive binding assay methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CHEMBL4224880** for the human Estrogen Receptor- α (ER- α).

Materials:

- Human recombinant full-length Estrogen Receptor- α (hrER- α)
- Radiolabeled ligand: [3 H]-17 β -estradiol
- Test compound: **CHEMBL4224880**
- Assay Buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
- Scintillation fluid
- 96-well microplates

- Scintillation counter

Procedure:

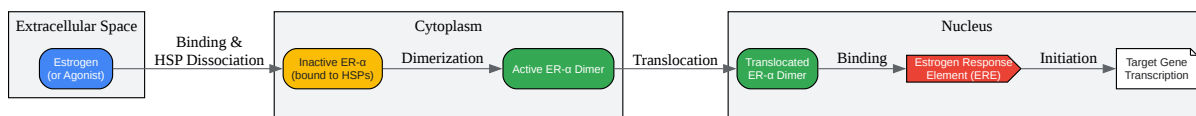
- Preparation of Reagents:
 - Prepare a stock solution of **CHEMBL4224880** in a suitable solvent (e.g., DMSO).
 - Create a serial dilution of the **CHEMBL4224880** stock solution to obtain a range of test concentrations.
 - Prepare a solution of hrER- α in the assay buffer at a predetermined optimal concentration.
 - Prepare a solution of [^3H]-17 β -estradiol in the assay buffer at a concentration close to its dissociation constant (K_d).
- Assay Setup:
 - In a 96-well microplate, add the assay buffer to all wells.
 - Add the serially diluted **CHEMBL4224880** to the respective wells.
 - Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled known ER- α ligand).
 - Add the hrER- α solution to all wells.
 - Initiate the binding reaction by adding the [^3H]-17 β -estradiol solution to all wells.
- Incubation:
 - Incubate the microplate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand:
 - Separate the receptor-bound [^3H]-17 β -estradiol from the unbound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

- Quantification:
 - Transfer the supernatant (containing the bound ligand) to scintillation vials.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of **CHEMBL4224880**.
 - Plot the percentage of specific binding against the logarithm of the **CHEMBL4224880** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Estrogen Receptor- α Signaling Pathway

CHEMBL4224880, as a binder to Estrogen Receptor- α , is expected to modulate the ER- α signaling pathway. Upon binding of an agonist, ER- α typically undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. Antagonists, on the other hand, would block this cascade. The simplified genomic signaling pathway is illustrated below.

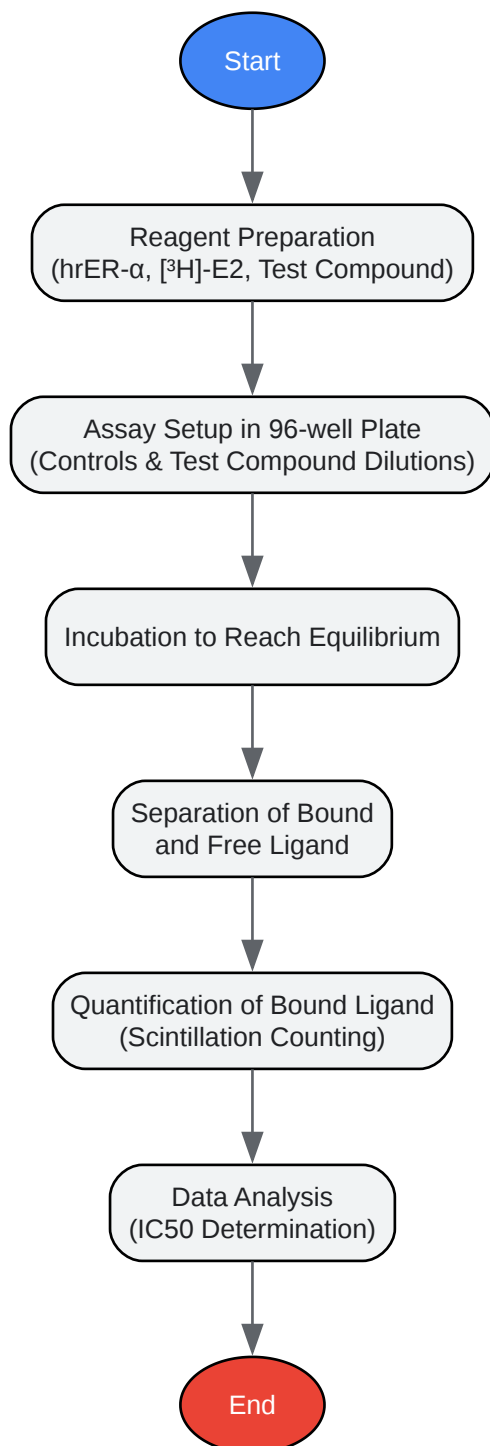


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Caption: Simplified genomic signaling pathway of Estrogen Receptor- α (ER- α).

Experimental Workflow for ER- α Binding Assay

The following diagram outlines the key steps in a typical competitive binding assay to determine the affinity of a test compound like **CHEMBL4224880** for ER- α .



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Caption: Workflow for a competitive Estrogen Receptor- α (ER- α) binding assay.

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References

- 1. pubs.acs.org [pubs.acs.org]
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